molecular formula C11H12N2O2 B14350105 Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate CAS No. 91350-97-9

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate

Cat. No.: B14350105
CAS No.: 91350-97-9
M. Wt: 204.22 g/mol
InChI Key: DILPZRYXFLJUHE-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a phenyl group attached to the first nitrogen atom and a methyl ester group at the third carbon atom. Pyrazoles have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate can be synthesized through a one-pot, two-component reaction. The synthesis involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD) in a mixture of toluene and dichloromethane as solvents. The reaction is typically carried out at reflux temperature for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole-3-carboxylic acid
  • Fluviols A-E
  • Pyrazofurin
  • Formycin
  • Aminophenazone
  • Phenazone
  • Sulfinpyrazone
  • Phenylbutazone

Uniqueness

Methyl 1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the methyl ester group enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

91350-97-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-phenyl-3,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

DILPZRYXFLJUHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(CC1)C2=CC=CC=C2

Origin of Product

United States

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